molecular formula C15H18N2O4 B12944594 Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate CAS No. 19282-95-2

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate

Cat. No.: B12944594
CAS No.: 19282-95-2
M. Wt: 290.31 g/mol
InChI Key: OLZCRCZGBAPPOP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of imidazolidinone derivatives, which are frequently utilized as versatile intermediates in the synthesis of more complex molecules . The core structure of this compound, particularly the presence of the phenyl-substituted hydantoin (imidazolidinedione) moiety, is associated with various biological activities and makes it a valuable building block in drug discovery . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Research Applications: • Pharmaceutical Intermediate: Serves as a key synthetic precursor in the design and development of novel therapeutic agents . Its structure is analogous to other patented phenylhydantoin derivatives that have been investigated as modulators of biological targets, such as the Androgen Receptor and the Formyl Peptide Receptor like-1 (FPRL-1) . • Organic Synthesis Building Block: The reactive sites on the molecule, including the ester group and the imidazolidinone ring, allow for further chemical modifications through reactions such as oxidation, reduction, and nucleophilic substitution . This enables researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Safety Information: This product is for research purposes only. It is not approved for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

CAS No.

19282-95-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate

InChI

InChI=1S/C15H18N2O4/c1-3-21-12(18)9-10-17-13(19)15(2,16-14(17)20)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,16,20)

InChI Key

OLZCRCZGBAPPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C(NC1=O)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,5-dioxo-4-phenylimidazolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous conditions, breaking the ester bond to form carboxylic acid derivatives. This reaction is pH-dependent and typically requires catalysis:

  • Mechanism : The ester group (-COOEt) reacts with water in either acidic or basic conditions, yielding a carboxylic acid and ethanol.

  • Conditions : Aqueous media (e.g., H₂O with H⁺ or OH⁻ catalysts) .

  • Outcome : Formation of 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoic acid.

Substitution Reactions

The imidazolidinone ring’s nitrogen atoms are potential sites for nucleophilic substitution, though direct evidence from the compound itself is limited. Related imidazolidinone derivatives demonstrate reactivity at these positions:

  • Example : Derivatives like 3-(1-cyanoethyl)ureas show substitution patterns where the imidazolidinone nitrogen participates in forming urea linkages .

  • Conditions : Often require activating agents (e.g., triphosgene or carbodiimides) and catalysts like DMAP .

  • Outcome : Modified imidazolidinone derivatives with substituted nitrogen groups .

Ring-Opening Reactions

The imidazolidinone ring’s stability depends on pH and temperature. While direct ring-opening data for this compound is sparse, related imidazolidinones are known to cleave under harsh conditions:

  • Mechanism : Acidic or basic hydrolysis may disrupt the ring structure, particularly at the carbonyl groups .

  • Conditions : High-temperature aqueous solutions or strong acids/bases .

  • Outcome : Potential formation of imidazolidinone ring fragments or degraded products .

Analytical Characterization

Key analytical techniques used to study this compound include:

Method Key Observations Relevance
¹H NMR Signals for aromatic protons (~7–8 ppm), methyl groups (~1.3 ppm), and ester protons (~4.1 ppm) .Confirms structural integrity.
¹³C NMR Peaks for carbonyl carbons (~170 ppm) and ester carbonyls (~167 ppm) .Validates ester and imidazolidinone groups.
Mass Spectrometry Molecular ion peak at m/z 290.31 (M⁺).Confirms molecular formula.

Research Significance

The compound’s reactivity underscores its utility in medicinal chemistry, particularly in designing bioactive molecules. Its imidazolidinone core is known to interact with biological targets, and ester hydrolysis may regulate its pharmacokinetics. Studies on analogous compounds highlight antiproliferative activity against cancer cell lines, suggesting therapeutic potential .

Scientific Research Applications

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate with key analogs identified in the evidence:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Differences Reported Properties/Applications
This compound (Target) Not listed C₁₅H₁₈N₂O₄ 290.32 Phenyl and methyl substituents on imidazolidinone No direct data; inferred properties from analogs
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid 6939-92-0 C₁₂H₁₂N₂O₄ 248.24 Carboxylic acid instead of ethyl ester Not specified; potential precursor for esters
Ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate 1418117-73-3 C₉H₁₄N₂O₄ 214.22 Methyl substituent only (no phenyl group) No reported bioactivity; structural simplicity
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₃N₃O₃S₂ 299.35 Thiazolidinone ring (sulfur atom) Antibacterial and antifungal activity

Key Differences and Implications

Substituent Effects: The phenyl group in the target compound increases steric bulk and aromatic π-π interactions compared to the methyl-substituted analog (CAS 1418117-73-3). This could enhance binding affinity in biological systems or alter crystallinity in material science applications.

Heterocyclic Core Variations: Replacing the imidazolidinone ring with a thiazolidinone (sulfur-containing) in the compound from introduces distinct electronic properties. Sulfur’s polarizability and hydrogen-bonding capabilities may explain its antimicrobial activity , suggesting that the target compound’s imidazolidinone core could offer different reactivity profiles.

Biological Activity

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate, with the CAS number 19282-95-2 and a molecular weight of approximately 290.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound features an imidazolidinone ring structure, which is significant for its chemical reactivity and biological activity. The presence of the propanoate ester group enhances its solubility, making it suitable for various biological assays. The molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4} .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures have shown efficacy against various bacterial strains and fungi. The imidazolidinone moiety is believed to play a crucial role in this antimicrobial effect, potentially through disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, particularly those induced with carrageenan to simulate inflammation, this compound demonstrated significant reductions in edema . The effective dosage noted in studies was around 20 mg/kg, suggesting a moderate anti-inflammatory response comparable to established anti-inflammatory drugs like Piroxicam and Meloxicam .

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown analgesic properties in preclinical studies. The analgesic activity was assessed using standard pain models, indicating that the compound may serve as a potential lead for developing new analgesics .

The precise mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have emerged based on structural analysis and related compounds:

  • Nucleophilic Substitution : The carbonyl group within the imidazolidinone ring may facilitate nucleophilic attacks by biological nucleophiles, leading to the formation of biologically active derivatives.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial integrity or modulating inflammatory cell signaling.

Case Studies and Experimental Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Study TypeFindingsReference
In vitroSignificant antimicrobial activity against E. coli and S. aureus
In vivoReduced paw edema in carrageenan-induced inflammation model
Pain modelDemonstrated analgesic effects comparable to standard analgesics

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ParameterExample from Example from
SolventAcetonitrile1,4-Dioxane
CatalystKI/K2_2CO3_3PdCl2_2(dppf)
TemperatureReflux (~80°C)Microwave (120°C)
Reaction Time3–6 hours40 minutes
Purification MethodRecrystallizationColumn chromatography

Advanced: How do variations in catalytic systems influence the mechanistic pathways of its synthesis?

Methodological Answer:
Catalytic systems dictate reaction pathways through stabilization of intermediates. For instance:

  • Reductive Catalysis : Heterogeneous metal catalysts (e.g., Pd-based systems) stabilize monomers via reductive chemistry, preventing repolymerization during synthesis. This is observed in lignin deconstruction, where Pd catalysts reduce reactive intermediates .
  • Palladium Complexes : In cross-coupling reactions, PdCl2_2(dppf) facilitates C–B bond activation, critical for forming aryl-aryl linkages in analogous compounds . Mechanistic insights can be probed using kinetic studies (e.g., GC-FID/MS monitoring) and isotopic labeling .

Basic: What spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

  • HSQC NMR : Resolves 13C^{13}\text{C}-1H^{1}\text{H} correlations, particularly for distinguishing imidazolidinone ring protons and ethyl ester groups. Cross-signals in the aliphatic region (δ 1.0–4.5 ppm) confirm propanoate linkage .
  • GC-FID/MS : Quantifies volatile derivatives (e.g., silylated intermediates) and identifies fragmentation patterns. For example, m/z peaks corresponding to the phenylimidazolidinone moiety (e.g., m/z 216) validate the core structure .
  • X-ray Crystallography : While not directly reported for this compound, SHELXL refinement (as used for small molecules) can resolve bond angles and torsional strain in the imidazolidinone ring .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model the electrophilicity of the dioxoimidazolidinone ring. For example, Fukui indices can identify susceptible sites for nucleophilic attack (e.g., carbonyl carbons at positions 2 and 5) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict aggregation behavior during crystallization .

Basic: What are the common challenges in isolating this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge 1 : Low solubility in polar solvents due to the hydrophobic phenyl group.
    • Mitigation : Use mixed solvents (e.g., DMF/EtOH 1:1) for recrystallization .
  • Challenge 2 : By-product formation during esterification.
    • Mitigation : Monitor reaction progress via TLC (e.g., silica gel, hexane/ethyl acetate 3:1) and optimize stoichiometry of acylating agents .

Advanced: How can bioactivity assays evaluate its potential as an anti-proliferative agent?

Methodological Answer:

  • In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC50_{50} values. Pre-treatment with the compound (10–100 µM) for 48–72 hours is typical .
  • Mechanistic Studies : Probe apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates (e.g., ethyl acetate) .
  • Waste Disposal : Quench reaction mixtures with aqueous citric acid before disposal to neutralize basic catalysts .

Advanced: How does steric hindrance from the 4-phenyl group influence its reactivity?

Methodological Answer:

  • Steric Effects : The 4-phenyl group reduces accessibility to the imidazolidinone ring, slowing nucleophilic substitution at the carbonyl carbons. This is evidenced by slower reaction kinetics in bulky analogs compared to unsubstituted derivatives .
  • Kinetic Studies : Compare rate constants (k) for reactions with/without the phenyl group using 1H^{1}\text{H} NMR to track intermediate formation .

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